2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with a molecular formula of C25H25N5O3S2 and a molecular weight of 507.63 g/mol
Preparation Methods
The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of different substituted derivatives.
Scientific Research Applications
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S2/c26-35(32,33)20-12-10-18(11-13-20)14-15-27-23(31)17-34-25-29-22-9-5-4-8-21(22)24(30-25)28-16-19-6-2-1-3-7-19/h1-13H,14-17H2,(H,27,31)(H2,26,32,33)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYHKDHOJLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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